molecular formula C22H22N4 B11324517 3,5-dimethyl-2-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

3,5-dimethyl-2-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11324517
M. Wt: 342.4 g/mol
InChI Key: SYIQAVINRUJLOJ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-2-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-phenylacetaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-2-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethyl-2-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-2-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-2-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific substitution pattern, which imparts unique photophysical properties and biological activities. Its ability to act as a fluorescent probe and its potential therapeutic applications make it a valuable compound for further research .

Properties

Molecular Formula

C22H22N4

Molecular Weight

342.4 g/mol

IUPAC Name

3,5-dimethyl-2-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H22N4/c1-16-15-20(23-14-13-18-9-5-3-6-10-18)26-22(24-16)17(2)21(25-26)19-11-7-4-8-12-19/h3-12,15,23H,13-14H2,1-2H3

InChI Key

SYIQAVINRUJLOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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